pUL89 Endonuclease-IN-2

Antiviral drug discovery Enzyme inhibition HCMV terminase

Researchers studying HCMV genome packaging require validated terminase inhibitors distinct from polymerase drugs. pUL89 Endonuclease-IN-2 (Compound 15k) is a dihydroxypyrimidine amide that specifically inhibits the pUL89-C endonuclease domain via metal chelation. • Biochemical potency: IC50 = 3.0 μM (pUL89-C endonuclease assay) • Antiviral activity: EC50 = 14.4 μM (HFF cells) • Distinct mechanism from ganciclovir/cidofovir; no assumed cross-resistance • Reference standard for SAR studies of DHP chemotype terminase inhibitors

Molecular Formula C17H12F3N3O3S
Molecular Weight 395.4 g/mol
Cat. No. B12400387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepUL89 Endonuclease-IN-2
Molecular FormulaC17H12F3N3O3S
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=C(C(=O)N2)O)C(=O)NCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O3S/c18-17(19,20)10-5-3-9(4-6-10)8-21-15(25)12-13(24)16(26)23-14(22-12)11-2-1-7-27-11/h1-7,24H,8H2,(H,21,25)(H,22,23,26)
InChIKeyGXHIOUVOPIQEGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





pUL89 Endonuclease-IN-2: DHP Amide Inhibitor of HCMV pUL89-C Endonuclease


pUL89 Endonuclease-IN-2 (CAS: 519021-48-8), also referred to as Compound 15k, is a synthetic small-molecule inhibitor from the hydroxypyridonecarboxylic acid (HPCA) chemotype [1]. It is designed to selectively inhibit the metal-dependent endonuclease activity of the human cytomegalovirus (HCMV) terminase subunit pUL89 (pUL89-C), a critical step in viral genome packaging and cleavage [2]. This mechanism is distinct from that of conventional polymerase inhibitors and the FDA-approved terminase inhibitor letermovir, which targets the pUL56 subunit rather than the endonuclease function of pUL89 [3].

Target HCMV pUL89-C endonuclease Genome packaging enzyme
Mechanism Metal-chelating inhibitor DHP amide chemotype
Use Context Mechanistic HCMV & SAR studies Research probe, not clinical candidate

Why pUL89 Endonuclease-IN-2 Cannot Be Substituted


The pUL89 endonuclease inhibitor landscape is highly diverse, with multiple chemotypes (e.g., HPCA, dihydroxypyrimidines, naphthyridines, thienopyrimidine-diones) exhibiting wide-ranging biochemical potencies from nanomolar to double-digit micromolar IC50 values [1]. Even within the same HPCA class, minor structural modifications drastically alter inhibitor potency and physicochemical properties [2]. For instance, a change in the N1 substituent can shift IC50 values by an order of magnitude. Furthermore, the cellular antiviral efficacy (EC50) of these compounds does not always correlate with their biochemical potency, underscoring the need for precise compound selection rather than generic substitution [3]. Procurement of a specific, well-characterized analog like pUL89 Endonuclease-IN-2 (Compound 15k) ensures experimental reproducibility and provides a defined benchmark for structure-activity relationship (SAR) studies.

DHP Acid vs. Amide Subtypes
DHP acid analogs may exhibit sub-μM enzymatic potency but poor cell permeability; substituting them for the amide can shift cellular assay response and SAR interpretation.
Non-Chelating pUL89 Inhibitors
ATPase-targeting compounds act outside the metal-coordination sphere; mechanism mismatch may alter assay conditions and target-engagement conclusions.
Viral Polymerase Inhibitors
Ganciclovir and related polymerase inhibitors have a distinct molecular target; cross-resistance and late-stage replication interference may not transfer to pUL89 endonuclease probes.

pUL89 Endonuclease-IN-2 Quantitative Differentiation Evidence


Biochemical Endonuclease Inhibition vs. Control Compound 6

pUL89 Endonuclease-IN-2 (Compound 15k) demonstrates a biochemical IC50 of 3.0 μM against the pUL89-C endonuclease domain, as measured in an in vitro endonuclease assay . In contrast, its closely related analog pUL89 Endonuclease-IN-1 (Compound 13d) exhibits an IC50 of 0.88 μM under comparable assay conditions .

Biochemical IC50 vs. Control
Assay context
IC50 = 3.0 μM (target) vs. 0.5–1.0 μM (Compound 6)
Establishes baseline potency for enzymatic studies; target is 3- to 6-fold less potent than the control inhibitor.
Recombinant pUL89-C biochemical assay.
Antiviral drug discovery Enzyme inhibition HCMV terminase

Antiviral Efficacy in HFF Cells vs. Ganciclovir

The 3.0 μM potency of pUL89 Endonuclease-IN-2 (HPCA chemotype) is directly attributable to its N1 substitution pattern, which defines the hydrophobic pocket interaction in the pUL89-C active site [1]. Systematic SAR analysis of 35 HPCA analogs revealed that while this chemotype consistently inhibits pUL89-C in the low micromolar range, specific N1 substitutions (e.g., benzyl vs. biarylmethyl) are critical for potency [1].

Antiviral EC50 Comparison
Assay context
EC50 = 14.4 μM (target) vs. 1.0–1.6 μM (ganciclovir)
Positions compound as a tool probe for mechanistic HCMV studies, not a potency benchmark.
HFF cell-based assay, 168h incubation.
Medicinal chemistry Structure-activity relationship Metal chelation

Enzymatic-to-Cellular Potency vs. DHP Acid Subtype

pUL89 Endonuclease-IN-2 directly inhibits the metal-dependent endonuclease activity of the pUL89 subunit (pUL89-C) [1]. In contrast, the FDA-approved terminase inhibitor letermovir targets the pUL56 subunit of the same complex and does not inhibit the endonuclease function of pUL89 [2].

Permeability-Activity Pattern
Class-level
IC50/EC50 ratio ≈ 0.21 (amide); acid subtype shows larger cellular drop
Amide scaffold exhibits a different permeability-activity balance than the acid subtype.
Class-level inference; data to verify.
Mechanism of action Antiviral resistance Terminase complex

Metal-Chelating Mechanism vs. Non-Chelating Inhibitors

pUL89 Endonuclease-IN-2 is supplied as a solid powder with a reported solubility of 10 mM in DMSO . In contrast, its more potent analog pUL89 Endonuclease-IN-1 is characterized as having excellent aqueous solubility, plasma stability, and in vitro metabolic stability .

Inhibition Mechanism
Reported
Metal chelation at the pUL89-C DDE catalytic motif (D463/E534/D651)
Mechanism dictates metal-dependent assay design; distinct from ATPase inhibitors.
Pharmacophore modeling and biochemical data.
Compound management ADME Solubility

pUL89 Endonuclease-IN-2 Research Applications


Biochemical Benchmarking of pUL89-C Inhibitors

Due to its well-characterized structure and defined potency (IC50 = 3.0 μM) within the hydroxypyridonecarboxylic acid (HPCA) class [1], pUL89 Endonuclease-IN-2 serves as an ideal benchmark compound for medicinal chemistry campaigns. It can be used as a reference standard when evaluating newly synthesized HPCA analogs or other metal-chelating scaffolds, providing a consistent baseline for comparing biochemical potency and aiding in the interpretation of structure-activity relationships [1].

HCMV Genome Packaging and Cleavage Studies

Given that pUL89 Endonuclease-IN-2 selectively inhibits the pUL89 endonuclease activity but does not target pUL56 [2], it is a valuable tool for dissecting the distinct roles of terminase complex subunits. This compound is specifically indicated for experiments designed to isolate the biological consequences of inhibiting viral DNA cleavage versus other terminase functions, or for studies investigating compensatory mechanisms in letermovir-resistant viral strains [3].

Chemotype-Specific Permeability and Potency Optimization

pUL89 Endonuclease-IN-2 has a validated biochemical IC50 of 3.0 μM against the purified pUL89-C domain [1]. This makes it a suitable positive control for establishing and validating in vitro assays, such as the FRET-based endonuclease cleavage assay [4], that are used for high-throughput screening of compound libraries against the pUL89 target. Its use ensures assay sensitivity and reproducibility.

Application
Selection Property
Validation Focus
pUL89-C inhibitor benchmarking
Biochemical potency reference
Assay performance and SAR comparator
HCMV terminase functional studies
Metal-chelating mechanism
Late-stage viral DNA processing endpoints
DHP chemotype SAR evaluation
Amide scaffold permeability profile
Cellular vs. biochemical activity comparison
Resistance pathway studies
Polymerase-independent target
Combination inhibition profiling and resistance mutation characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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